![molecular formula C24H18Cl3N3O2 B11276057 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol](/img/structure/B11276057.png)
2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the amino and chlorophenyl groups. The final steps involve the methoxylation of the phenol ring and the coupling of the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of catalysts and solvents is also crucial to ensure high yield and purity. The process is typically carried out in large-scale reactors with continuous monitoring to maintain optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds
Aplicaciones Científicas De Investigación
2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-AMINO-5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE
- 2-AMINO-5-(2,4-DICHLOROPHENYL)-1,3,4-THIADIAZOLE
- 4-AMINO-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
What sets 2-[2-AMINO-5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(3,4-DICHLOROPHENYL)METHOXY]PHENOL apart is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H18Cl3N3O2 |
|---|---|
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H18Cl3N3O2/c1-13-22(15-3-5-16(25)6-4-15)23(30-24(28)29-13)18-8-7-17(11-21(18)31)32-12-14-2-9-19(26)20(27)10-14/h2-11,31H,12H2,1H3,(H2,28,29,30) |
Clave InChI |
KIRNWPYNJRJKOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


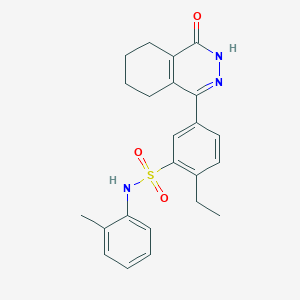
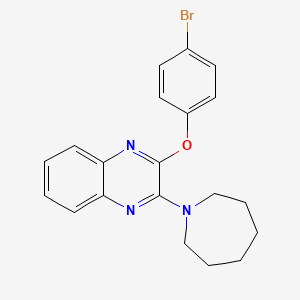
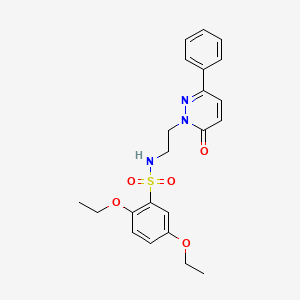
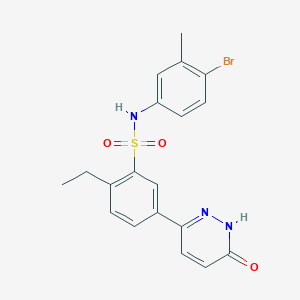
![4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B11276002.png)
![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-YL)-5-[(2,4-dichlorophenyl)methoxy]phenol](/img/structure/B11276005.png)


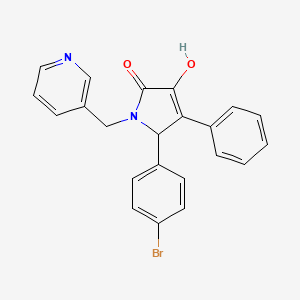

![N-(4-acetylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11276039.png)
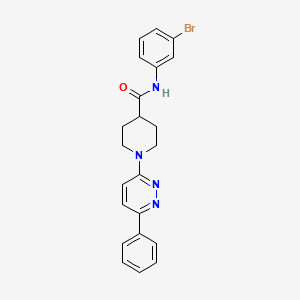
![3,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11276052.png)
![N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11276056.png)
